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molecular formula C11H12O2 B8636201 Methyl 4-allylbenzoate

Methyl 4-allylbenzoate

Cat. No. B8636201
M. Wt: 176.21 g/mol
InChI Key: XLZPPHWBAKACEX-UHFFFAOYSA-N
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Patent
US08344144B2

Procedure details

A 100 mL flask containing copper(I) cyanide (0.85 g, 9.54 mmol) and lithium chloride (0.81 g, 19.08 mmol) was placed under vacuum and heated to 150° C. for 90 minutes, and then cooled to room temperature. A 500 mL flask containing a solution of methyl 4-iodobenzoate (12.5 g, 47.7 mmol) in tetrahydrofuran (75 mL) under argon was cooled to −25° C. and isopropylmagnesium chloride—lithium chloride complex (49.1 mL, 1 M, 49.1 mmol) was added over 16 minutes while the internal temperature was maintained at below −20° C. After 45 minutes, the copper(I) cyanide and lithium chloride were dissolved in tetrahydrofuran (20 mL) with sonication, and the resulting solution was transferred to the clear, orange reaction mixture via cannula. After an additional 25 minutes, allyl bromide (4.13 mL, 47.7 mmol) was added over 10 min while the reaction temperature was kept below −15° C., and then the reaction was kept at −5° C. for 24 hours. 60 mL of 9:1 NH4Cl(sat):NH3(sat) was then added, followed by 50 mL of water and 200 mL dichloromethane. The layers were separated, and the aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic layers were washed with 100 mL water and then diluted with 100 mL dichloromethane and 100 mL chloroform. The organic layer was washed with 150 mL brine, dried over MgSO4 and Na2SO4, filtered, and concentrated to yield an oil and a solid. The oil was filtered through a cotton plug and the entire flask was then rinsed with hexanes (4×2 mL); these rinses were combined with the oil after filtering through cotton. Concentration of this solution yielded the title compound. 1H NMR (600 MHz, DMSO): δ 7.86 (d, J=8.2Hz, 2H), 7.31 (d, J=8.5Hz, 2H), 5.93 (m, 1 H), 5.07 (m, 1H), 5.05 (m, 1H), 3.79 (s, 3H), 3.41 (d, J=6.7Hz, 1H).
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
copper(I) cyanide
Quantity
0.85 g
Type
reactant
Reaction Step Three
Quantity
0.81 g
Type
reactant
Reaction Step Three
Quantity
12.5 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
copper(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
4.13 mL
Type
reactant
Reaction Step Six
[Compound]
Name
NH4Cl(sat)
Quantity
60 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
NH3(sat)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cu]C#N.[Cl-].[Li+].I[C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1.[CH2:17](Br)[CH:18]=[CH2:19]>O1CCCC1.ClCCl.O>[CH2:19]([C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1)[CH:18]=[CH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
copper(I) cyanide
Quantity
0.85 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
0.81 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Four
Name
Quantity
12.5 g
Type
reactant
Smiles
IC1=CC=C(C(=O)OC)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
copper(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
4.13 mL
Type
reactant
Smiles
C(C=C)Br
Step Seven
Name
NH4Cl(sat)
Quantity
60 mL
Type
reactant
Smiles
Name
NH3(sat)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −25° C.
ADDITION
Type
ADDITION
Details
isopropylmagnesium chloride—lithium chloride complex (49.1 mL, 1 M, 49.1 mmol) was added over 16 minutes while the internal temperature
Duration
16 min
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at below −20° C
WAIT
Type
WAIT
Details
After an additional 25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
was kept below −15° C.
WAIT
Type
WAIT
Details
the reaction was kept at −5° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 100 mL water
ADDITION
Type
ADDITION
Details
diluted with 100 mL dichloromethane and 100 mL chloroform
WASH
Type
WASH
Details
The organic layer was washed with 150 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 and Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil
FILTRATION
Type
FILTRATION
Details
The oil was filtered through a cotton plug
WASH
Type
WASH
Details
the entire flask was then rinsed with hexanes (4×2 mL)
FILTRATION
Type
FILTRATION
Details
after filtering through cotton

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C=C)C1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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